molecular formula C22H25NO2 B5218637 8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline

8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline

Cat. No.: B5218637
M. Wt: 335.4 g/mol
InChI Key: PCPRGPHSBSAORJ-UHFFFAOYSA-N
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Description

8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline is a complex organic compound characterized by its unique structure, which includes a quinoline core linked to a substituted phenoxy group via a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the substituted phenoxy group and the quinoline core. The key steps include:

    Preparation of the substituted phenoxy group: This involves the alkylation of 2-methyl-5-propan-2-ylphenol with an appropriate alkyl halide to introduce the propoxy chain.

    Formation of the quinoline core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst.

    Coupling of the two fragments: The final step involves the nucleophilic substitution reaction between the quinoline core and the substituted phenoxy group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include kinases and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline: A closely related compound with similar structural features.

    Quinoline derivatives: Compounds with a quinoline core but different substituents on the phenoxy group.

Uniqueness

8-[3-(2-Methyl-5-propan-2-ylphenoxy)propoxy]quinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

8-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-16(2)19-11-10-17(3)21(15-19)25-14-6-13-24-20-9-4-7-18-8-5-12-23-22(18)20/h4-5,7-12,15-16H,6,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPRGPHSBSAORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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